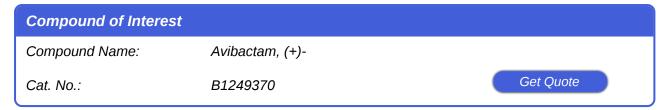


# Technical Support Center: Investigating and Overcoming Avibactam Resistance

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to ceftazidime-avibactam (CZA).

## **Section 1: Frequently Asked Questions (FAQs)**

Q1: What are the primary mechanisms of resistance to ceftazidime-avibactam?

A1: Resistance to ceftazidime-avibactam in Gram-negative bacteria is multifactorial. The most common mechanisms include:

- Mutations in β-lactamase Enzymes: Specific amino acid substitutions in class A (e.g., KPC) and class D (e.g., OXA-48) β-lactamases can reduce avibactam's binding affinity or increase ceftazidime hydrolysis.[1][2][3] For example, mutations in the Ω-loop of KPC enzymes are a major contributor to resistance.[4]
- Production of Metallo-β-lactamases (MBLs): Avibactam is not effective against Ambler class B MBLs (e.g., NDM, VIM, IMP).[1][5] Strains acquiring genes for these enzymes are inherently resistant to CZA.
- Changes in Membrane Permeability: Reduced expression or mutations in outer membrane porin channels, such as OmpK35 and OmpK36 in Klebsiella pneumoniae, can restrict the entry of CZA into the bacterial cell, leading to increased resistance.[6][7]



- Overexpression of Efflux Pumps: Upregulation of efflux systems, like the MexAB-OprM pump in Pseudomonas aeruginosa, can actively transport avibactam out of the cell, reducing its effective concentration at the target β-lactamase.[1][3][6]
- Increased  $\beta$ -lactamase Expression: Hyperproduction of  $\beta$ -lactamases can overwhelm the inhibitory effect of avibactam.[1][5]

Q2: A CZA-susceptible, KPC-producing K. pneumoniae isolate developed resistance during therapy. What is the most likely mechanism?

A2: The most frequently reported mechanism for CZA resistance developing in KPC-producing K. pneumoniae is the emergence of mutations in the blaKPC gene, particularly blaKPC-3.[2][8] These mutations, often in the D179 position within the  $\Omega$ -loop, can lead to variant KPC enzymes that function as extended-spectrum  $\beta$ -lactamases (ESBLs).[8][9] A common trade-off is that these mutations often restore susceptibility to carbapenems.[8][10]

Q3: Can resistance to CZA emerge in OXA-48-producing isolates?

A3: Yes, while less common, resistance can emerge in OXA-48 producers.[11][12] Studies have shown that exposure to CZA can select for amino acid substitutions in the OXA-48 enzyme (e.g., P68A and Y211S) that increase ceftazidime hydrolysis and decrease avibactam's inhibitory effect.[11][13] In some cases, resistance in OXA-48-like expressing K. pneumoniae is linked to mutations in proteins involved in efflux and/or porin function rather than the enzyme itself.[14]

Q4: What is the role of efflux pumps in CZA resistance, particularly in P. aeruginosa?

A4: In P. aeruginosa, overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, especially MexAB-OprM, is a significant mechanism of resistance. [6][15][16] These pumps can extrude components of the CZA combination from the cell. [17] This mechanism can act in concert with other resistance factors, such as AmpC  $\beta$ -lactamase derepression and porin loss (OprD), to confer high levels of resistance. [18]

# Section 2: Troubleshooting Experimental Issues

Q5: My Minimum Inhibitory Concentration (MIC) results for CZA are inconsistent. What are potential causes?

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A5: Inconsistent CZA MIC results can arise from several factors:

- Testing Method: Different methods (broth microdilution, E-test, disk diffusion) can yield slightly different results. Broth microdilution is the reference method.[19] E-test performance is generally good, but disk diffusion may show lower categorical agreement, especially for carbapenem-resistant Enterobacterales (CRE).[20]
- Inoculum Effect: The density of the bacterial inoculum can affect MIC values, particularly for β-lactamase-producing organisms. Ensure your inoculum is standardized according to CLSI or EUCAST guidelines.
- Avibactam Concentration: CZA susceptibility testing requires a fixed concentration of avibactam (typically 4 mg/L).[21] Ensure your testing medium contains the correct, stable concentration.
- Strain Heterogeneity: The bacterial population may contain a mix of susceptible and resistant subpopulations. Consider performing population analysis profiles or single-colony subcultures to check for stability.

Q6: I performed Whole Genome Sequencing (WGS) on a resistant isolate but found no mutations in the primary  $\beta$ -lactamase gene (e.g., blaKPC). What should I investigate next?

A6: If the primary  $\beta$ -lactamase gene is wild-type, consider the following multifactorial resistance mechanisms:

- Gene Expression Levels: Quantify the expression of the β-lactamase gene using RT-qPCR. Increased expression can lead to resistance even without mutations in the enzyme itself.[22]
- Porin Analysis: Examine the sequences of major porin genes (e.g., ompK35 and ompK36 in K. pneumoniae, oprD in P. aeruginosa) for frameshift mutations, insertions, deletions, or premature stop codons that would lead to non-functional proteins.[22] Also, quantify porin gene expression via RT-qPCR.
- Efflux Pump Regulators: Analyze the sequence of regulatory genes that control efflux pump expression (e.g., mexZ in P. aeruginosa). Mutations in these regulators can lead to pump overexpression.



- Gene Copy Number: An increase in the plasmid copy number carrying the β-lactamase gene can also lead to hyperproduction.[22] This can be investigated through quantitative PCR or by analyzing read depth from WGS data.
- Penicillin-Binding Protein (PBP) Mutations: Check for mutations in genes encoding PBPs,
  such as PBP3 (ftsI), which is a target of ceftazidime.[18][23]

Q7: My phenotypic tests for carbapenemase production (e.g., Carba NP) are negative for a CZA-resistant isolate, but I know it originated from a KPC-positive strain. Why?

A7: This is a known phenomenon. Many of the blaKPC mutations that confer CZA resistance significantly reduce or abolish carbapenemase activity.[10][24] The variant KPC enzyme essentially becomes an ESBL, capable of hydrolyzing ceftazidime but no longer effectively hydrolyzing carbapenems.[9] This leads to negative results in phenotypic tests designed to detect carbapenem hydrolysis, creating a "carbapenem-susceptible, CZA-resistant" phenotype. [10]

### **Section 3: Data Presentation**

Table 1: Example MIC Values for Ceftazidime-Avibactam Against Wild-Type and Mutant KPC-Producing Strains.



Strain / Isolate Type	Genotype	Ceftazidime- Avibactam MIC (mg/L)	Meropenem MIC (mg/L)	Reference
K. pneumoniae Clinical Isolate	Wild-Type blaKPC-3	1	>32	[9]
K. pneumoniae Clinical Isolate	blaKPC-3 (D179Y mutation)	>256	2	[9]
E. coli Recombinant	Wild-Type blaKPC-3	0.5	8	[9]
E. coli Recombinant	blaKPC-3 (D179Y mutation)	32	0.25	[9]
K. pneumoniae Mutant	blaKPC-2 (various mutations)	8 to 64	Reduced MICs	[24]

Table 2: CZA Susceptibility Breakpoints (mg/L).

Organism	Susceptible	Intermediate	Resistant	Reference
Enterobacterales	≤8/4	16/4	≥32/4	[25]
Pseudomonas aeruginosa	≤8/4	-	>8/4	[21][26]
(Note: Values are				
for				
Ceftazidime/Avib				
actam, with				
Avibactam at a				
fixed				
concentration of				
4 mg/L)				
·			·	



## **Section 4: Key Experimental Protocols**

Q8: How do I set up a basic protocol to assess the role of efflux pumps in observed CZA resistance?

A8: A common method involves determining the MIC of CZA in the presence and absence of an efflux pump inhibitor (EPI).

Protocol: MIC Determination with an Efflux Pump Inhibitor

#### Materials:

- Bacterial isolate (test strain and a susceptible control).
- Mueller-Hinton Broth (MHB).
- Ceftazidime-avibactam powder or stock solution.
- Efflux pump inhibitor, such as Phenylalanine-arginine β-naphthylamide (PAβN).
- 96-well microtiter plates.

#### Procedure:

- Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) and dilute it to the final concentration required for broth microdilution (approx. 5 x 105 CFU/mL).
- Prepare two sets of serial two-fold dilutions of CZA in MHB in separate 96-well plates.
- In one set of plates ("Test"), add PAβN to each well to a final concentration (e.g., 25 mg/L).
  Ensure the solvent for the EPI does not affect bacterial growth at the concentration used.
- In the second set of plates ("Control"), add an equivalent volume of the solvent without PAβN.
- Inoculate all wells with the prepared bacterial suspension. Include growth control (no antibiotic) and sterility control (no bacteria) wells for both conditions.



- Incubate the plates at 37°C for 16-20 hours.
- Determine the MIC, which is the lowest concentration of CZA that completely inhibits visible growth.

#### • Interpretation:

 A significant reduction (typically a ≥4-fold decrease) in the CZA MIC in the presence of the EPI compared to the control suggests that efflux pumps are contributing to the resistance phenotype.

Q9: What is a standard method for detecting and confirming mutations in a  $\beta$ -lactamase gene like blaKPC?

A9: This is a two-step process involving PCR amplification and DNA sequencing.

Protocol: Gene Amplification and Sequencing

#### DNA Extraction:

- Culture the bacterial isolate overnight on an appropriate agar plate.
- Extract genomic DNA using a commercial kit or a standard boiling lysis method.

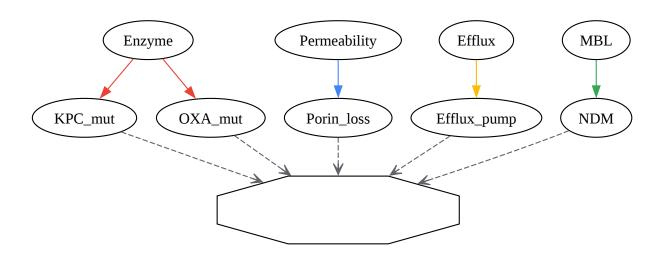
#### PCR Amplification:

- Design primers that flank the entire coding sequence of the target gene (e.g., blaKPC).
  Primers can be designed based on reference sequences available in public databases like NCBI.
- Perform a standard PCR reaction using a high-fidelity DNA polymerase to amplify the gene.
- Run the PCR product on an agarose gel to confirm the amplification of a product of the expected size.
- Sequencing and Analysis:



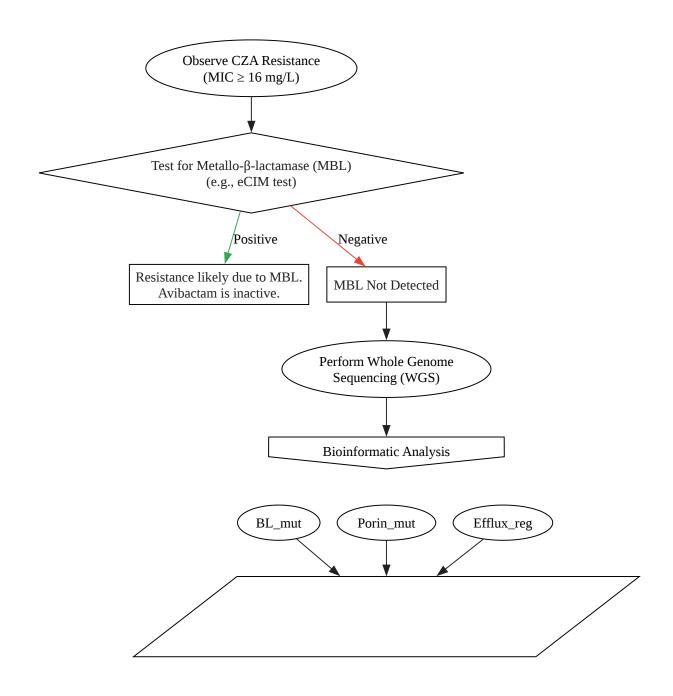
- Purify the PCR product to remove primers and dNTPs.
- Send the purified product for Sanger sequencing.
- Align the resulting sequence with a wild-type reference sequence (e.g., blaKPC-3) using alignment software (e.g., BLAST, ClustalW).
- Identify any nucleotide differences and translate them to determine the corresponding amino acid substitutions.

## **Section 5: Mandatory Visualizations**



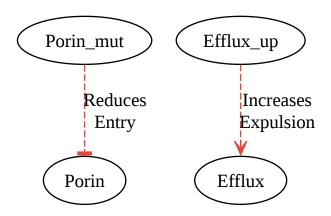
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